molecular formula C9H11N3O4 B12600535 4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate CAS No. 872722-39-9

4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate

Cat. No.: B12600535
CAS No.: 872722-39-9
M. Wt: 225.20 g/mol
InChI Key: LOMCVIBNJVYAJR-UHFFFAOYSA-N
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Description

4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate is a chemical compound characterized by its unique structure, which includes a triazinyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate typically involves the reaction of a triazinyl derivative with an appropriate butenyl acetate precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • Acetamide, N-[4-[4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-2-methylphenoxy]phenyl]-

Uniqueness

4-(3,5-Dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

872722-39-9

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

4-(3,5-dioxo-1,2,4-triazin-2-yl)but-2-enyl acetate

InChI

InChI=1S/C9H11N3O4/c1-7(13)16-5-3-2-4-12-9(15)11-8(14)6-10-12/h2-3,6H,4-5H2,1H3,(H,11,14,15)

InChI Key

LOMCVIBNJVYAJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCN1C(=O)NC(=O)C=N1

Origin of Product

United States

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